molecular formula C8H15Cl2N3O2 B2390421 Methyl 2-amino-2-(1-ethylimidazol-2-yl)acetate;dihydrochloride CAS No. 2551115-65-0

Methyl 2-amino-2-(1-ethylimidazol-2-yl)acetate;dihydrochloride

Cat. No.: B2390421
CAS No.: 2551115-65-0
M. Wt: 256.13
InChI Key: FARZGIJYBWGILV-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(1-ethylimidazol-2-yl)acetate;dihydrochloride is a useful research compound. Its molecular formula is C8H15Cl2N3O2 and its molecular weight is 256.13. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

Ionic Liquids and Catalysis : Ionic liquids, such as 1-ethyl-3-methylimidazole acetate ([EMIM]OAc), have been utilized as mild and effective catalysts for the synthesis of complex molecules, including trisubstituted imidazoles, under environmentally benign conditions like ultrasonic irradiation or room temperature reactions. These methodologies offer advantages like high yields and avoidance of harmful catalysts, showcasing the role of imidazole derivatives in facilitating green chemistry approaches (Zang et al., 2010).

Corrosion Inhibition : Compounds related to Methyl 2-amino-2-(1-ethylimidazol-2-yl)acetate have demonstrated significant efficacy as corrosion inhibitors for metals in acidic media. The effectiveness of these inhibitors is attributed to their ability to form stable complexes with metal surfaces, offering insights into the development of new materials for protecting industrial infrastructure (Cruz et al., 2004).

Environmental Applications

CO2 Capture : Imidazole derivatives have been identified as potential candidates for carbon dioxide capture. Their ability to absorb CO2 efficiently without significant viscosity increases makes them suitable for industrial applications. This research points towards the development of more effective and sustainable methods for managing greenhouse gas emissions (Chen et al., 2018).

Antimicrobial and Anticancer Properties

Antimicrobial and Anticancer Screening : Research into the biological activities of benzimidazole derivatives has led to the discovery of compounds with promising antimicrobial and anticancer properties. These findings underscore the potential of Methyl 2-amino-2-(1-ethylimidazol-2-yl)acetate derivatives in the development of new therapeutic agents (Varshney et al., 2015).

Advanced Materials

Hybrid Materials for CO2 Capture : The integration of imidazole derivatives into hybrid materials has been explored for enhanced CO2 absorption. These materials combine the chemical affinity of amino acid ionic liquids with the low viscosity of imidazole acetates, offering a novel approach to CO2 capture technologies (Chen et al., 2018).

Properties

IUPAC Name

methyl 2-amino-2-(1-ethylimidazol-2-yl)acetate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.2ClH/c1-3-11-5-4-10-7(11)6(9)8(12)13-2;;/h4-6H,3,9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARZGIJYBWGILV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C(C(=O)OC)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.